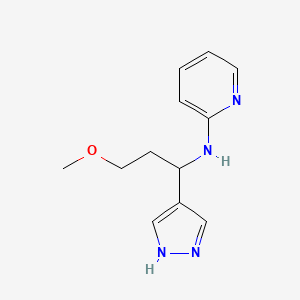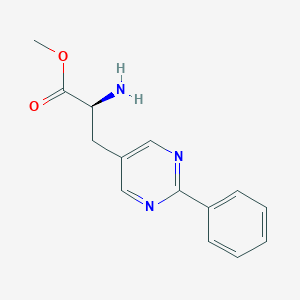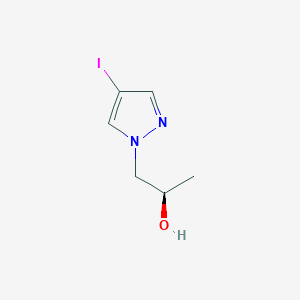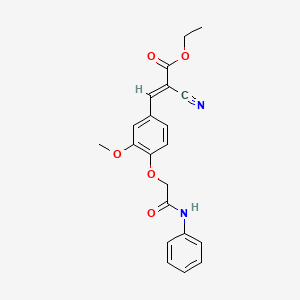
(2-((2,4-Dichlorobenzyl)oxy)-5-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((2,4-Dichlorobenzyl)oxy)-5-methylphenyl)methanol is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorobenzyl group attached to a methanol moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2,4-Dichlorobenzyl)oxy)-5-methylphenyl)methanol typically involves the reaction of 2,4-dichlorobenzyl chloride with 5-methylphenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-((2,4-Dichlorobenzyl)oxy)-5-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-((2,4-Dichlorobenzyl)oxy)-5-methylphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals .
Biology
In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It has been shown to exhibit activity against certain bacteria and viruses, making it a candidate for the development of new therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential use in the treatment of infections. Its ability to disrupt microbial cell membranes and inhibit viral replication is of particular interest .
Industry
In the industrial sector, this compound is used in the formulation of various products, including disinfectants and preservatives.
Mechanism of Action
The mechanism of action of (2-((2,4-Dichlorobenzyl)oxy)-5-methylphenyl)methanol involves the disruption of microbial cell membranes and inhibition of viral replication. The compound interacts with the lipid bilayer of cell membranes, causing structural changes that lead to cell lysis. Additionally, it can interfere with viral protein synthesis, preventing the replication of viruses .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.
2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.
Uniqueness
(2-((2,4-Dichlorobenzyl)oxy)-5-methylphenyl)methanol is unique due to its combination of a dichlorobenzyl group and a methanol moiety, which imparts distinct chemical and biological properties. Unlike 2,4-Dichlorobenzyl alcohol, which is primarily used as an antiseptic, this compound has broader applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C15H14Cl2O2 |
|---|---|
Molecular Weight |
297.2 g/mol |
IUPAC Name |
[2-[(2,4-dichlorophenyl)methoxy]-5-methylphenyl]methanol |
InChI |
InChI=1S/C15H14Cl2O2/c1-10-2-5-15(12(6-10)8-18)19-9-11-3-4-13(16)7-14(11)17/h2-7,18H,8-9H2,1H3 |
InChI Key |
PFGWQXMJXNAWEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-1-(4-(7-(3-Hydroxynaphthalen-1-yl)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B12995252.png)



![5-Ethyl-2-isopropyl-6-methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12995270.png)
![2,4-Dimethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12995277.png)


![tert-Butyl (7S)-7-hydroxy-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12995297.png)


![2-Phenyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione](/img/structure/B12995311.png)

